Nystatin A3
Nystatin A3
Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.
Brand Name:
Vulcanchem
CAS No.:
62997-67-5
VCID:
VC20772874
InChI:
InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67)
SMILES:
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O
Molecular Formula:
C53H85NO20
Molecular Weight:
1056.2 g/mol
Nystatin A3
CAS No.: 62997-67-5
Cat. No.: VC20772874
Molecular Formula: C53H85NO20
Molecular Weight: 1056.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3. |
|---|---|
| CAS No. | 62997-67-5 |
| Molecular Formula | C53H85NO20 |
| Molecular Weight | 1056.2 g/mol |
| IUPAC Name | 33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid |
| Standard InChI | InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67) |
| Standard InChI Key | IKYMLQOHQLVORI-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1OC3C[C@H]([C@H]([C@@H](O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
| SMILES | CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
| Canonical SMILES | CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator